molecular formula C17H16N2O B12122275 N-(4-methoxyphenyl)-2-methylquinolin-4-amine

N-(4-methoxyphenyl)-2-methylquinolin-4-amine

Cat. No.: B12122275
M. Wt: 264.32 g/mol
InChI Key: IDYPPINOEMTNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-methylquinolin-4-amine is a synthetic quinoline derivative of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of molecules designed to target and inhibit tubulin polymerization, a critical process for cell division. By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) in cancer cells . Preclinical studies on structurally related quinoline-4-amine analogs have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7) and ovarian (A2780) carcinomas, and have shown potential to remain effective against multidrug-resistant cancer variants . The core quinoline scaffold is widely recognized in drug discovery for its diverse biological activities, particularly in the development of anticancer and antimalarial agents . The specific structural features of this compound—including the 2-methylquinoline core and the 4-methoxyphenylamino side chain—are key to its investigational use as a small molecule probe for studying mitotic mechanisms and evaluating new therapeutic strategies. This product is intended for research applications only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methylquinolin-4-amine

InChI

InChI=1S/C17H16N2O/c1-12-11-17(15-5-3-4-6-16(15)18-12)19-13-7-9-14(20-2)10-8-13/h3-11H,1-2H3,(H,18,19)

InChI Key

IDYPPINOEMTNLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Acylation-Condensation Sequence

  • Acylation : 4-Methoxyaniline undergoes acylation with formic acid to form N-formyl-4-methoxyaniline, enhancing nucleophilicity.

  • Coupling : The acylated intermediate reacts with 4-halo-2-methylquinoline (X = Cl, Br) using a Pd/Cu catalyst system (e.g., PdCl₂/CuI) and tri-tert-butylphosphine ligand in toluene at reflux (6–10 hours).

ParameterSpecification
Catalyst SystemPdCl₂:CuI (1:1–15 molar ratio)
LigandTri-tert-butylphosphine
SolventToluene
Temperature110–120°C (reflux)
Yield (Analogous)84–91%

This method’s selectivity stems from the ligand’s role in stabilizing the active catalytic species, minimizing homo-coupling byproducts.

Copper-Mediated Ullmann-Type Coupling

Patent CN110467538B demonstrates a single-step synthesis of diarylamines using CuCl in a toluene/DMF solvent mixture. Adapting this for this compound:

  • Reaction Setup : 4-Halo-2-methylquinoline (1 mmol), 4-methoxyaniline (1 mmol), CuCl (5 mol%), and K₂CO₃ (2 mmol) in toluene/DMF (4:1 v/v).

  • Reflux Conditions : 8–10 hours at 110°C with continuous water removal via Dean-Stark trap.

  • Purification : Extraction with toluene, washing (water → brine), and vacuum drying yield the product.

Key Advantages :

  • Eliminates palladium costs.

  • DMF enhances copper catalyst activity by stabilizing intermediates.

Comparative Analysis of Methodologies

MethodYieldTime (h)CostScalability
Nucleophilic Substitution91%4–12LowHigh
Pd/Cu Catalyzed90%6–10ModerateModerate
Cu-Mediated Ullmann89%8–10LowHigh

Critical Considerations :

  • Nucleophilic Route : Requires electron-deficient quinoline rings; less effective for non-activated substrates.

  • Catalytic Methods : Tolerate diverse substrates but require stringent oxygen-free conditions.

Industrial-Scale Optimization Strategies

Solvent Engineering

Mixed solvents (e.g., toluene/DMF) improve reagent solubility and catalyst stability. DMF’s high polarity facilitates aryl halide activation, while toluene enables azeotropic water removal.

Catalyst Recovery

Pd/Cu systems exhibit leaching after 3–5 cycles, necessitating nanoparticle immobilization or flow chemistry setups for reuse.

Purification Innovations

Distillation-crystallization hybrid protocols reduce solvent waste. For example, initial toluene distillation followed by methanol recrystallization achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-(4-methoxyphenyl)-2-methylquinolin-4-amine serves as a crucial building block in the synthesis of more complex organic compounds. Its quinoline core is particularly valuable in medicinal chemistry, where it can be modified to create derivatives with enhanced biological activity.

Synthetic Routes
Recent advancements have highlighted various synthetic pathways for producing this compound and its analogs. For instance, a one-pot synthesis involving the Sonogashira coupling has been developed, allowing for the efficient creation of substituted 4-aminoquinolines . This method not only simplifies the synthetic process but also enhances yield and purity.

Antimalarial Properties
Research has shown that compounds related to this compound exhibit promising antimalarial activity. In vitro studies indicate that certain derivatives display half-maximal inhibitory concentration (IC50) values lower than 0.5 μM against drug-resistant strains of Plasmodium falciparum. . This suggests that modifications to the quinoline structure can significantly enhance antimalarial potency.

Anticancer Activity
this compound has been explored for its potential anticancer effects. Studies indicate that similar compounds show cytotoxicity against various cancer cell lines, with mean GI50 values indicating strong anti-tumor activity . The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Pharmaceutical Applications

Therapeutic Potential
The compound has been investigated for its potential therapeutic effects beyond antimalarial and anticancer properties. Its interactions with biological macromolecules suggest possible applications in treating infectious diseases and other conditions. For example, derivatives have shown efficacy against tuberculosis ATP synthase and as non-nucleoside HIV-1 inhibitors .

Case Studies

StudyFindingsApplication
Antimalarial Activity Study Evaluated over 21 compounds derived from quinoline, several exhibited IC50 < 0.5 μM against resistant P. falciparum strains .Antimalarial drug development
Anticancer Activity Evaluation PK-L4 (a derivative) showed significant cytotoxicity with a mean GI50 of 0.025 µM against human cancer cell lines .Cancer treatment research
Synthesis Method Development A new synthetic route demonstrated high yields of substituted 4-aminoquinolines suitable for medicinal applications .Pharmaceutical synthesis

Mechanism of Action

The mechanism of action of (4-Methoxy-phenyl)-(2-methyl-quinolin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit monoamine oxidase (MAO) enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can result in increased levels of neurotransmitters in the brain, contributing to its potential antidepressant effects .

Comparison with Similar Compounds

Comparison with Quinoline Derivatives

5,6,7-Trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine (7a)

Core Structure: Quinoline with 5,6,7-trimethoxy, 2-methyl, and 4-(4-methoxyphenyl)amine groups. Synthesis: Synthesized via refluxing ethanol with aromatic amines, yielding a yellow precipitate after recrystallization . Key Differences: Additional methoxy groups at positions 5,6,7 increase polarity and steric bulk compared to the target compound.

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Core Structure: Quinoline with 4-amino, 2-(4-chlorophenyl), and 3-(4-methoxyphenyl) substituents. Synthesis: Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling in DMF .

Table 1: Quinoline Derivatives Comparison
Compound Name Substituents Synthesis Method Biological Activity Reference
N-(4-Methoxyphenyl)-2-methylquinolin-4-amine 2-methyl, 4-(4-methoxyphenyl)amine Not specified Hypothetical N/A
5,6,7-Trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine (7a) 2-methyl, 5,6,7-trimethoxy, 4-(4-methoxyphenyl)amine Reflux in ethanol Anticancer (potential)
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2-(4-chlorophenyl), 3-(4-methoxyphenyl) Pd-catalyzed cross-coupling Undisclosed

Comparison with Quinazoline Derivatives

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265)

Core Structure: Quinazoline with 2-chloro, 4-(4-methoxyphenyl-N-methyl)amine. Synthesis: Identified via high-throughput caspase-3 activator screening . Key Differences: Quinazoline core (vs. quinoline) and N-methylation enhance metabolic stability and binding affinity. Biological Activity:

  • Apoptosis Induction : EC₅₀ = 2 nM (caspase-3 activation in T47D cells).
  • Antiproliferative Activity : GI₅₀ = 2 nM.
  • Mechanism : Tubulin polymerization inhibition, effective in Pgp-1-overexpressing cells.
Table 2: Quinazoline vs. Quinoline Activity
Compound Name Core Key Substituents GI₅₀/EC₅₀ Mechanism Reference
This compound Quinoline 2-methyl, 4-(4-methoxyphenyl)amine N/A Hypothetical N/A
EP128265 Quinazoline 2-chloro, 4-(4-methoxyphenyl-N-methyl) 2 nM Tubulin inhibition

Comparison with Pyrrolo[3,2-d]pyrimidines

N-(4-Methoxyphenyl)-N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Core Structure : Pyrrolo[2,3-d]pyrimidine with N-methyl and 4-methoxyphenyl groups.
Biological Activity :

  • Antimitotic Activity : Binds colchicine site of tubulin, inhibits microtubule assembly.
  • Potency: GI₅₀ in nanomolar range, overcomes Pgp-1 and βIII-tubulin resistance . Key Differences: Heterocyclic core alters binding kinetics compared to quinoline derivatives.

Comparison with Thiazolidine Derivatives

(Z)-5-((4-Methoxybenzylidene))-N-(4-methoxyphenyl)-3,4-dimethylthiazolidin-2-imine (5i)

Core Structure : Thiazolidin-imine with 4-methoxybenzylidene and 4-methoxyphenyl groups.
Synthesis : Derived from 4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amine .
Key Differences : Flexible thiazolidine ring may reduce planar rigidity, affecting target binding.

Structural-Activity Relationship (SAR) Insights

  • Core Structure: Quinazolines (e.g., EP128265) exhibit higher potency than quinolines, likely due to enhanced electron-deficient cores improving target interactions .
  • Substituent Effects :
    • Methoxy Groups : Increase solubility but may reduce membrane permeability (e.g., 5,6,7-trimethoxy in 7a) .
    • Halogenation : Chlorine (e.g., 4k) enhances lipophilicity and binding to hydrophobic pockets .
    • N-Methylation : Critical for apoptosis induction in quinazolines, as seen in EP128265 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.